4-methylisoquinoline-8-sulfonyl chloride hydrochloride
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Overview
Description
4-methylisoquinoline-8-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C10H9Cl2NO2S and a molecular weight of 278.16 g/mol . This compound is known for its reactivity and selectivity, making it a valuable asset in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylisoquinoline-8-sulfonyl chloride hydrochloride typically involves the sulfonylation of 4-methylisoquinoline. The reaction conditions often include the use of sulfonyl chloride reagents in the presence of a base to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-methylisoquinoline-8-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: Can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate, can be used for oxidation reactions.
Major Products
The major products formed from these reactions include sulfonamide derivatives and other substituted isoquinoline compounds .
Scientific Research Applications
4-methylisoquinoline-8-sulfonyl chloride hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biological molecules for research purposes.
Medicine: Investigated for potential therapeutic applications due to its reactivity.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methylisoquinoline-8-sulfonyl chloride hydrochloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
4-Methylisoquinoline-8-sulfonyl chloride: Similar in structure but lacks the hydrochloride component.
Isoquinoline-8-sulfonyl chloride: Lacks the methyl group at the 4-position.
Uniqueness
4-methylisoquinoline-8-sulfonyl chloride hydrochloride is unique due to the presence of both the methyl group and the hydrochloride component, which can influence its reactivity and solubility properties .
Properties
IUPAC Name |
4-methylisoquinoline-8-sulfonyl chloride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S.ClH/c1-7-5-12-6-9-8(7)3-2-4-10(9)15(11,13)14;/h2-6H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGYKAMDOKXOLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C=CC=C2S(=O)(=O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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